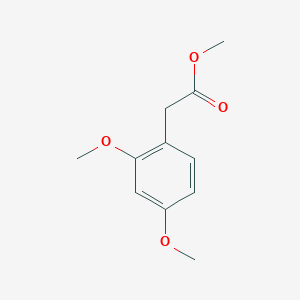

Methyl 2-(2,4-dimethoxyphenyl)acetate

Description

Historical Context and Evolution of Research on Dimethoxyphenyl Acetates

Research into phenylacetic acids and their derivatives has a long history in organic chemistry, driven by their presence in natural products and their utility as synthetic intermediates. The study of dimethoxyphenyl acetates, a specific subclass of phenylacetic acids, emerged as chemists began to explore the synthesis of polysubstituted aromatic compounds.

Early work in the 20th century focused on the synthesis of related compounds, such as homoveratric acid (3,4-dimethoxyphenylacetic acid), which was prepared from veratraldehyde. nih.gov These syntheses were often multi-step processes involving reactions like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride. np-mrd.org

The development of new synthetic methods, such as the Willgerodt-Kindler reaction, provided more direct routes to phenylacetic acids and their amides from acetophenones. Over time, advances in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, have further expanded the toolbox for synthesizing substituted phenylacetic acids with high degrees of control and efficiency. These modern methods allow for the precise introduction of substituents onto the aromatic ring, facilitating the synthesis of specific isomers like 2,4-dimethoxyphenylacetic acid, the precursor to Methyl 2-(2,4-dimethoxyphenyl)acetate.

The evolution of research has been marked by a shift from the isolation and identification of naturally occurring phenylacetic acid derivatives to the targeted synthesis of novel analogues with specific electronic and steric properties for various applications, particularly in medicinal chemistry.

Academic Significance of this compound in Organic Chemistry

The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. The presence of multiple functional groups—the ester and the two methoxy (B1213986) groups on the aromatic ring—allows for a variety of chemical transformations.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethoxyphenylacetic acid, which can then be converted to a range of other functional groups, such as amides, acid chlorides, or other esters. The carboxylic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules. For instance, substituted phenylacetic acids are known to be precursors for certain bioactive compounds, including aldose reductase inhibitors. nih.gov

The methoxy groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents at specific positions on the ring. Furthermore, the methoxy groups can potentially be cleaved to reveal hydroxyl groups, which can then be used for further functionalization, such as in the synthesis of biphenyl (B1667301) compounds with potential biological activity. researchgate.net

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as an intermediate is clear from the broader context of research on substituted phenylacetic acids. These compounds are frequently employed in the construction of molecular scaffolds for medicinal chemistry and materials science. mdpi.comwhiterose.ac.uk

Overview of Contemporary Research Trajectories

Contemporary research involving structures related to this compound is largely focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules.

One major research trajectory is the synthesis of complex heterocyclic compounds. Dimethoxyphenyl derivatives are often used as starting materials for the construction of acridine, quinazolinone, and pyrazole (B372694) ring systems. researchgate.netbme.hunih.gov These heterocyclic cores are present in a wide range of pharmaceuticals and functional materials.

Another significant area of research is in medicinal chemistry, where the dimethoxyphenyl motif is explored for its potential biological activity. For example, derivatives of dimethoxy-substituted phenyl compounds have been investigated for their antioxidant and antifungal properties. nih.govnih.gov The specific substitution pattern of the methoxy groups on the phenyl ring can have a significant impact on the biological activity of the resulting molecule.

Furthermore, there is ongoing research into the development of more efficient and environmentally friendly "green" synthetic methods for preparing substituted phenylacetic acids and their esters. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. researchgate.net

While direct research on this compound itself may not be extensive, its structural motifs are integral to these modern research efforts. The compound and its derivatives represent a valuable class of building blocks for creating diverse and complex molecular architectures with a wide range of potential applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVKGWFWALGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472853 | |

| Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55954-25-1 | |

| Record name | Methyl 2-(2,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,4 Dimethoxyphenyl Acetate

Established Synthetic Pathways

Traditional methods for the synthesis of Methyl 2-(2,4-dimethoxyphenyl)acetate rely on well-established organic reactions, including direct esterification and nucleophilic acyl substitution. Multi-step sequences are also commonly employed to construct the molecule from simpler starting materials.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.canih.govmdpi.com In this protocol, 2,4-dimethoxyphenylacetic acid is treated with methanol (B129727), typically under reflux conditions, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) to facilitate the reaction. athabascau.camedchemexpress.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. athabascau.camdpi.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. mdpi.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. mdpi.com

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Yield | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 65°C | 90% | operachem.com |

| Hydroxy Acid | Ethanol (B145695) | H₂SO₄ | Reflux | - | operachem.com |

| N-(benzyloxycarbonyl)-(S)-proline | Methanol | BF₃ | Reflux | 96% | operachem.com |

Note: The data in this table is for analogous esterification reactions and serves to illustrate typical conditions and yields.

Nucleophilic Acyl Substitution Techniques

Nucleophilic acyl substitution provides an alternative and often more efficient route to esters, particularly when the corresponding carboxylic acid is readily converted into a more reactive derivative, such as an acyl chloride. athabascau.ca This method involves a two-step addition-elimination mechanism.

In this approach, 2,4-dimethoxyphenylacetic acid is first converted to its more reactive acyl chloride, 2,4-dimethoxyphenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form this compound. prepchem.com This method is generally faster and less reversible than direct esterification.

A similar procedure has been reported for the synthesis of methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate, where the corresponding acyl chloride is reacted with methanol. prepchem.com

Multi-step Organic Synthesis Approaches

The synthesis of this compound can also be accomplished through multi-step sequences, which allow for the construction of the target molecule from readily available precursors. jmchemsci.com One such approach could start from resorcinol, which can be dimethylated to form 1,3-dimethoxybenzene (B93181). Friedel-Crafts acylation of 1,3-dimethoxybenzene can then introduce the acetyl group, followed by further transformations to yield the phenylacetic acid backbone, and subsequent esterification. A preparation of 2,4-dimethoxy-acetophenone from 1,3-dimethoxybenzene using aluminum chloride and acetonitrile (B52724) has been described. organic-chemistry.org

A well-documented multi-step synthesis for the closely related compound, methyl homoveratrate (methyl 2-(3,4-dimethoxyphenyl)acetate), provides a valuable template. researchgate.net This synthesis starts from the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid, which is hydrolyzed and then oxidized to form 3,4-dimethoxyphenylacetic acid (homoveratric acid). The resulting carboxylic acid is then esterified with methanol using sulfuric acid as a catalyst, with reported yields of 56-60%. researchgate.net

Another potential multi-step pathway could involve the alkylation of a substituted phenol. For instance, the alkylation of eugenol (B1671780) (4-allyl-2-methoxyphenol) with ethyl chloroacetate (B1199739) has been studied, demonstrating the feasibility of forming the ether linkage and ester group in a structured manner. jchps.com

Advanced and Sustainable Synthetic Strategies

In recent years, green chemistry principles have driven the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of esters.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields in organic synthesis. nih.govresearchgate.net The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates. researchgate.net

The esterification of carboxylic acids, including phenylacetic acid derivatives, has been successfully performed under microwave irradiation. researchgate.net For the synthesis of this compound, a mixture of 2,4-dimethoxyphenylacetic acid and methanol, with a catalytic amount of acid, can be subjected to microwave heating. This approach often leads to significantly shorter reaction times compared to conventional heating methods. For example, microwave-assisted synthesis of various esters has been achieved in minutes with high yields. nih.gov In some cases, catalyst-free conditions have been developed for microwave-assisted synthesis, further enhancing the green credentials of the protocol. organic-chemistry.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| Annulation of Hydrazonopropanal | 2 hours | 3 minutes | 84% (for major product) | nih.gov |

| Synthesis of 1,2,4-Triazoles | - | 10 minutes | 74% | organic-chemistry.org |

| Synthesis of Thiazolidinones | 10 hours | - | - | jchps.com |

Note: This table presents comparative data for related reactions to highlight the general advantages of microwave-assisted synthesis.

Ultrasound-Irradiation Enhanced Synthesis

Ultrasound irradiation is another green technology that enhances chemical reactivity through the phenomenon of acoustic cavitation. mdpi.comnih.gov The formation, growth, and collapse of microscopic bubbles in the liquid medium generate localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. mdpi.comnih.gov

The use of ultrasound has been successfully applied to the esterification of various carboxylic acids, including both aromatic and aliphatic acids. nih.gov A general procedure involves the sonication of a mixture of the carboxylic acid (e.g., 2,4-dimethoxyphenylacetic acid), methanol, and a suitable catalyst. nih.gov Studies have shown that ultrasound-assisted esterification can significantly shorten reaction times and improve yields compared to silent (non-sonicated) reactions. nih.govnih.gov For example, the ultrasound-promoted esterification of valeric acid with ethanol reached approximately 90% yield in 2 hours. nih.govgoogle.com Furthermore, some ultrasound-assisted syntheses can be performed at room temperature and without the need for a catalyst, offering a simple, efficient, and environmentally benign pathway. mdpi.comnih.gov

Table 3: Effect of Ultrasound on Reaction Time and Yield

| Reaction | Conditions | Time | Yield | Reference |

| Dihydroquinoline Synthesis | Silent, Ethanol | 5 hours | 55% | nih.gov |

| Dihydroquinoline Synthesis | Ultrasound, Ethanol | 3 hours | 75% | nih.gov |

| Dihydroquinoline Synthesis | Silent, Water | 4 hours | 80% | nih.gov |

| Dihydroquinoline Synthesis | Ultrasound, Water | 1 hour | 96% | nih.gov |

Note: This table illustrates the typical enhancements in reaction time and yield observed in ultrasound-assisted synthesis for a related reaction.

Ionic Liquid Mediated Synthesis

Nanoparticle-Catalyzed Synthesis

Nanoparticle catalysis represents a frontier in chemical synthesis, offering high catalytic activity and selectivity due to the large surface-area-to-volume ratio of the catalytic particles. These catalysts have been successfully employed in a variety of organic reactions. A literature search, however, does not yield specific examples of the synthesis of this compound catalyzed by nanoparticles. In principle, nanoparticles, such as those based on solid acids or functionalized materials, could catalyze the esterification of 2,4-dimethoxyphenylacetic acid. The potential advantages would include mild reaction conditions and ease of catalyst separation. Further research is needed to explore this synthetic route.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, minimizing waste and simplifying product purification. researchgate.netarkat-usa.orgmdpi.com Such conditions often involve heating the reactants together, sometimes in the presence of a catalyst, or utilizing microwave irradiation to promote the reaction. researchgate.net While solvent-free methods have been applied to the synthesis of various esters, specific documented procedures for the synthesis of this compound under these conditions are scarce. A plausible approach would involve the direct reaction of 2,4-dimethoxyphenylacetic acid with an excess of methanol and a suitable catalyst under thermal or microwave conditions. researchgate.net The efficiency of such a process would depend on factors like reaction temperature, time, and the choice of catalyst.

Aqueous Reaction Media for Green Synthesis

The use of water as a reaction solvent is highly desirable from an environmental and economic perspective. While many organic reactions are traditionally carried out in organic solvents, advancements in catalyst design and reaction engineering have enabled a growing number of transformations to be performed in aqueous media. For the synthesis of this compound, this would likely involve the use of a water-tolerant catalyst. Research into the use of aqueous media for the synthesis of this specific ester is not extensively reported, though the principles of green chemistry encourage such investigations. mdpi.com

Derivatization and Functional Group Interconversions

Ester Hydrolysis and Carboxylic Acid Formation

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental and well-established chemical transformation. In the case of this compound, hydrolysis results in the formation of 2-(2,4-dimethoxyphenyl)acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the ester undergoes saponification. orgsyn.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. A subsequent acid-base reaction between the carboxylic acid and the methoxide ion, and finally acidification of the resulting carboxylate salt with a strong acid like hydrochloric acid, yields the final carboxylic acid product. orgsyn.org

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a molecule of methanol regenerate the acid catalyst and produce the carboxylic acid.

| Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| Sodium Hydroxide | Water | Reflux | 2-(2,4-Dimethoxyphenyl)acetic acid | Not Specified orgsyn.org |

| Sulfuric Acid | Methanol/Water | Reflux | 2-(2,4-Dimethoxyphenyl)acetic acid | Not Specified |

This table is illustrative and based on general procedures for ester hydrolysis; specific yield data for this compound is not available in the provided search results.

Nucleophilic Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by the displacement of the methoxy (B1213986) group.

For example, reaction with an amine can lead to the formation of an amide. This transformation is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The nucleophilic amine attacks the carbonyl carbon, and after proton transfer steps, methanol is eliminated.

Transesterification is another important nucleophilic substitution reaction where the methoxy group is replaced by another alkoxy group. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

While the general principles of these nucleophilic substitution reactions are well understood, specific examples and detailed experimental data for this compound are not extensively documented in the available literature. researchgate.neteijas.com

| Nucleophile | Reagent/Catalyst | Product Type |

| Amine (R-NH2) | Heat | Amide |

| Alcohol (R-OH) | Acid or Base | Ester (transesterification) |

Controlled Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is centered around its ester functionality and the benzylic position of the phenylacetic acid moiety.

Controlled reduction of the ester group can be selectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to their corresponding primary alcohols. researchgate.netrsc.orgnih.govscirp.org In this transformation, this compound would be converted to 2-(2,4-dimethoxyphenyl)ethanol. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the departure of the methoxy group and subsequent reduction of the intermediate aldehyde. scirp.org

Conversely, oxidation reactions can target the benzylic C-H bonds. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent known for the dehydrogenation of hydroaromatic compounds and the selective oxidation of activated C-H bonds, such as those in benzylic or allylic positions, to the corresponding carbonyl compounds. google.comgoogle.comacs.org The presence of two electron-donating methoxy groups on the aromatic ring of this compound makes the benzylic position particularly susceptible to oxidation. Treatment with DDQ could potentially lead to the formation of Methyl 2-oxo-2-(2,4-dimethoxyphenyl)acetate. The mechanism often involves a hydride transfer from the substrate to DDQ. google.com Research has demonstrated the efficacy of DDQ in the oxidative C-H activation of molecules containing a dimethoxybenzene fragment, leading to intramolecular cyclization reactions. psu.edu

Interactive Data Table: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product | Key Findings |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(2,4-dimethoxyphenyl)ethanol | Strong reducing agent capable of converting esters to primary alcohols. researchgate.netrsc.orgnih.govscirp.org |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Methyl 2-oxo-2-(2,4-dimethoxyphenyl)acetate | Potent oxidant for benzylic C-H bonds, especially on electron-rich aromatic rings. google.comgoogle.comacs.org |

Cycloaddition Reactions for Complex Molecular Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-rich nature of the 2,4-dimethoxyphenyl ring in this compound suggests its potential participation in such reactions, particularly as a component of a diene or dienophile in Diels-Alder reactions. mq.edu.au

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. researchgate.netguidechem.com While this compound itself is not a classic diene or dienophile, its derivatives could be engineered to participate in these reactions. For instance, the introduction of unsaturation into the side chain could generate a suitable dienophile. The reactivity in Diels-Alder reactions is significantly influenced by the electronic properties of the substituents on both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. mq.edu.au Furan and its derivatives are common dienes used in Diels-Alder reactions, although their reactivity can be influenced by substituents. mq.edu.auresearchgate.netguidechem.comnih.gov

Formation of Isochromanone Derivatives via Acid-Catalyzed Reactions with Formaldehyde (B43269)

A significant transformation of phenylacetic acid derivatives is their reaction with formaldehyde under acidic conditions to yield isochromanone structures. This reaction provides a direct route to a valuable class of heterocyclic compounds. An established procedure for a closely related compound, 3,4-dimethoxyphenylacetic acid, demonstrates the feasibility of this transformation. nih.gov

In a typical procedure, the phenylacetic acid derivative is dissolved in acetic acid, and upon heating, concentrated hydrochloric acid and an aqueous solution of formaldehyde (formalin) are added. nih.gov The reaction proceeds via an initial electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring. The position of this attack is directed by the activating methoxy groups. Subsequent intramolecular cyclization through the attack of the carboxylic acid group on the newly introduced hydroxymethyl group, followed by dehydration, leads to the formation of the lactone ring of the isochromanone. For this compound, prior hydrolysis of the methyl ester to the corresponding carboxylic acid would likely be necessary for this reaction to proceed efficiently. The resulting product would be 6,8-dimethoxy-isochroman-3-one.

Interactive Data Table: Isochromanone Synthesis

| Starting Material (Analogous) | Reagents | Product | Yield (Analogous Reaction) | Reference |

| 3,4-Dimethoxyphenylacetic acid | Formalin, HCl, Acetic Acid | 6,7-Dimethoxy-3-isochromanone | 83.7–85.1% (crude) | nih.gov |

Amidination Reactions for Biomolecule Modification

The active methylene (B1212753) group in this compound, positioned between the aromatic ring and the ester carbonyl group, is susceptible to reaction with various electrophiles. One such reaction is amidination, often carried out using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mq.edu.aumdpi.com This reagent serves as a source of a dimethylaminomethylene group. mdpi.com

The reaction of an active methylene compound with DMF-DMA typically proceeds through the formation of an enamine intermediate. researchgate.netmdpi.com In the case of this compound, the reaction would likely yield Methyl 3-(dimethylamino)-2-(2,4-dimethoxyphenyl)acrylate. This transformation involves the initial attack of the enolate of the starting ester onto the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol. Such enamine products are versatile synthetic intermediates that can be used in the construction of various heterocyclic systems. scirp.org

Interactive Data Table: Amidination Reaction

| Reactant | Reagent | Expected Product | Key Feature |

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Methyl 3-(dimethylamino)-2-(2,4-dimethoxyphenyl)acrylate | Reaction at the active methylene group to form an enamine. researchgate.netmdpi.com |

Mechanistic Investigations of Methyl 2 2,4 Dimethoxyphenyl Acetate Reactions

Elucidation of Reaction Mechanisms

The study of how chemical reactions occur on a molecular level is fundamental to organic chemistry. For a compound such as Methyl 2-(2,4-dimethoxyphenyl)acetate, which possesses an ester functional group and an activated aromatic ring, several reaction mechanisms could be hypothesized and investigated. These investigations would typically involve kinetic studies, isotopic labeling, and the identification of intermediates and byproducts.

Concerted Processes (e.g., Cope Elimination)

Concerted reactions are single-step processes where bond breaking and bond forming occur simultaneously through a single transition state, without the formation of any intermediates. While the classic Cope elimination requires a specific amine oxide structure not present in this compound, other pericyclic reactions could be envisaged under specific conditions, though they are not typical for this class of compound. A concerted mechanism is often characterized by specific stereochemical outcomes.

Stepwise Mechanisms with Intermediates (e.g., Carbocation Formation in E1 Elimination)

More common for many organic compounds are stepwise mechanisms that proceed through one or more reactive intermediates.

In the context of an elimination reaction (E1 type), the departure of a leaving group from the α-carbon of the ester could, in theory, lead to the formation of a carbocation intermediate. For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the methoxy (B1213986) group, or more plausibly, a reaction involving the benzylic position. The stability of the potential carbocation is a critical factor. The presence of two methoxy groups on the phenyl ring, being electron-donating, would stabilize a benzylic carbocation, making a pathway involving this intermediate plausible under appropriate conditions (e.g., strong acid, heat).

Table 1: Hypothetical Intermediates in Stepwise Reactions

| Intermediate Type | Potential Formation from this compound | Stabilizing Factors |

|---|---|---|

| Carbocation | At the benzylic position (if a suitable leaving group is present) | Resonance with the aromatic ring; electron-donating effect of two methoxy groups. |

| Carbanion | At the α-carbon to the carbonyl group | Resonance stabilization by the adjacent carbonyl group. |

Nucleophilic Attack Mechanisms

The ester functional group in this compound is a key site for nucleophilic attack. Specifically, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This typically proceeds via a nucleophilic acyl substitution mechanism.

Role of Protonation and Electrophilicity Enhancement

In acidic conditions, the reactivity of the ester can be significantly enhanced. Protonation of the carbonyl oxygen makes the carbonyl carbon much more electrophilic and therefore more susceptible to attack by even weak nucleophiles.

For instance, in an acid-catalyzed hydrolysis of this compound, the initial step would be the protonation of the carbonyl oxygen. This increases the positive character of the carbonyl carbon, facilitating the attack by a water molecule (a weak nucleophile) to form the tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) would yield the carboxylic acid product.

Intramolecular Elimination Reactions (e.g., Ester Pyrolysis)

Ester pyrolysis, or thermal elimination, is a type of intramolecular elimination reaction (Ei) that typically requires high temperatures and a β-hydrogen atom. The reaction proceeds through a cyclic transition state, often a six-membered ring, to form an alkene and a carboxylic acid. For this compound, this specific type of pyrolysis is not possible as there is no β-hydrogen on the methoxy group. However, other intramolecular rearrangements or eliminations could potentially be induced under pyrolytic conditions, though such reactions are not commonly reported for this type of simple ester.

Advanced Analytical Techniques for Characterization of Methyl 2 2,4 Dimethoxyphenyl Acetate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of organic compounds. jocpr.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a comprehensive structural picture of the target molecule. mdpi.comatlantis-press.comwisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. jocpr.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. jocpr.commdpi.com

¹H-NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For Methyl 2-(2,4-dimethoxyphenyl)acetate, the ¹H-NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the protons of the two methoxy (B1213986) (-OCH3) groups and the methyl ester (-OCH3) group. The splitting patterns (singlet, doublet, triplet, etc.) and integration values for these signals are critical for confirming the structure. rsc.org For instance, the protons on the phenyl ring would show a characteristic splitting pattern based on their positions relative to the substituents.

¹³C-NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. organicchemistrydata.org Each unique carbon atom in this compound would produce a distinct signal. chemicalbook.com The chemical shifts would clearly distinguish the carbonyl carbon of the ester, the aromatic carbons (with those bonded to oxygen appearing at lower field), the methylene carbon, and the carbons of the methoxy and methyl ester groups. mdpi.com

The combined use of ¹H-NMR, ¹³C-NMR, and advanced 2D NMR techniques like COSY, HMQC, and HMBC allows for unambiguous assignment of all proton and carbon signals, definitively confirming the molecular structure. mdpi.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| C=O | - | ~172 |

| Ar-C1 | - | ~118 |

| Ar-C2 (O-C) | - | ~160 |

| Ar-C3 | ~6.4-6.5 | ~99 |

| Ar-C4 (O-C) | - | ~158 |

| Ar-C5 | ~6.4-6.5 | ~105 |

| Ar-C6 | ~7.1-7.2 | ~131 |

| -CH₂- | ~3.6 | ~36 |

| Ar-OCH₃ (C2) | ~3.8 | ~55.5 |

| Ar-OCH₃ (C4) | ~3.8 | ~55.4 |

| Ester -OCH₃ | ~3.7 | ~52 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted phenylacetate (B1230308) structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. jocpr.com The method measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds within the molecule. wisdomlib.org

For this compound, the IR spectrum would show several key absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹.

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester and the aryl ether linkages, usually found in the 1000-1300 cm⁻¹ region.

sp² C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

sp³ C-H Stretch: Aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ range. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1150 - 1300 |

| Aryl Ether (C-O) | Stretch | 1020 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. longdom.orgidtdna.com It is indispensable for determining the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. atlantis-press.com

Standard MS: Provides the molecular weight from the molecular ion peak [M]⁺.

Electrospray Ionization (ESI-MS): A soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without significant fragmentation. idtdna.comumich.edu It allows for the accurate determination of the molecular weight of the parent compound, often observed as a protonated molecule [M+H]⁺ or an adduct with other ions like sodium [M+Na]⁺. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition and exact molecular formula of the compound. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The fragmentation patterns observed in MS/MS experiments can further confirm the structure by identifying characteristic losses of fragments like -OCH₃ or -COOCH₃. mdpi.com

Diffraction-Based Structural Analysis

While spectroscopic methods reveal molecular connectivity and functional groups, diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. google.com

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. iosrjournals.org This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in three-dimensional space. mdpi.com

For this compound or its derivatives, obtaining a suitable single crystal allows for the unambiguous determination of:

Bond lengths, bond angles, and torsion angles. nih.gov

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. brynmawr.edu

Structural data from SCXRD is often deposited in crystallographic databases and provides irrefutable proof of the compound's identity and stereochemistry. nih.govresearchgate.net

Microcrystal Electron Diffraction (MicroED) for Micro- and Nanocrystals

In many cases, growing single crystals large enough for conventional X-ray diffraction is a significant challenge. Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique to overcome this limitation. nih.govnih.gov As a cryo-electron microscopy (cryo-EM) method, MicroED can determine high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for SCXRD. wikipedia.orgescholarship.org

The technique involves collecting electron diffraction data from continuously rotating nanocrystals within a transmission electron microscope. wikipedia.org This method is particularly valuable for:

Small Molecule Crystallography: Determining the structures of organic compounds, like derivatives of this compound, that yield only micro- or nanocrystalline powders. nih.govrsc.org

Scarce Samples: Analyzing materials that are available only in minute quantities.

Polymorph Screening: Identifying different crystalline forms of a compound, which can have distinct physical properties.

MicroED provides structural information with a precision that rivals SCXRD, making it a powerful tool for the definitive characterization of challenging crystalline materials. nih.govnih.gov

Chromatographic and Separation Science

Chromatographic techniques are central to the analysis of this compound, enabling the separation of the target compound from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, analysis of volatile components, or real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of the purity of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a commonly employed mode for the separation of phenylacetate derivatives. walisongo.ac.id The purity of all final test compounds is typically determined by HPLC to be greater than 95%. rsc.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobic nature, which allows for effective interaction with the aromatic ring and ester group of the molecule. sigmaaldrich.comuv.es The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. walisongo.ac.id The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the separation. uv.es Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light at specific wavelengths, typically around 215-260 nm. walisongo.ac.idsigmaaldrich.com

A typical HPLC method for the analysis of a compound similar to this compound might involve a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. walisongo.ac.id The retention time of the compound is a key parameter for its identification and is influenced by factors such as the exact mobile phase composition, flow rate, and column temperature. sepscience.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Phenylacetate Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Methanol : 0.05M Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v), pH 5.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | 3 - 6 minutes |

This table is a representative example based on methods for similar compounds. Actual values for this compound may vary.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an essential technique for the analysis of volatile organic compounds and for identifying and quantifying impurities in samples of this compound. phcogj.compherobase.com This method is highly sensitive and provides detailed structural information, making it ideal for detecting trace-level volatile species that may be present from the synthesis process. biofargo.commdpi.com

In GC, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. pherobase.com For methoxy-substituted aromatic compounds, a non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-polymethylsiloxane stationary phase (e.g., DB-5 or HP-5MS), is often used. mdpi.compherobase.com The oven temperature is programmed to increase gradually, allowing for the separation of compounds with a wide range of boiling points. mdpi.com

The retention index is a standardized measure of a compound's retention in GC and is used to aid in its identification. mdpi.comgcms.cz The mass spectrometer detector fragments the eluting compounds and provides a mass spectrum, which serves as a molecular "fingerprint" for identification. biofargo.commdpi.com This is particularly useful for distinguishing between regioisomeric impurities. mdpi.com

Table 2: Representative GC-MS Conditions for the Analysis of Methoxy-Substituted Aromatic Esters

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-450 amu |

| Expected Retention Index | Varies based on specific isomers and column |

This table presents typical conditions for the analysis of similar compounds. The retention index for this compound would need to be determined experimentally.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is extensively used for monitoring the progress of organic reactions, such as the esterification to produce this compound. uv.esrsc.orgrsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time. nih.gov

The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. reddit.com

For the synthesis of this compound, a common mobile phase would be a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). walisongo.ac.idrsc.org The ratio of these solvents can be adjusted to achieve optimal separation. The spots on the developed TLC plate can be visualized under UV light (254 nm), as the aromatic rings in the starting materials and product are UV-active. rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and is used to identify the components of the mixture. reddit.com

Table 3: Example TLC System for Monitoring the Esterification of 2,4-Dimethoxyphenylacetic Acid

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | n-Hexane : Ethyl Acetate (3:1, v/v) |

| Visualization | UV light at 254 nm |

| Analyte | Approximate Rf Value |

| 2,4-Dimethoxyphenylacetic Acid (Starting Material) | 0.2 |

| This compound (Product) | 0.6 |

These Rf values are illustrative and can vary depending on the exact experimental conditions.

By comparing the intensity of the spots corresponding to the starting material and the product over time, a chemist can determine when the reaction is complete.

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium phenylacetate |

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| 2-(4-Hydroxy-2,6-dimethoxyphenyl)-ethanal |

| 2,4-Dimethoxyphenylacetic Acid |

| Methanol |

| Acetonitrile |

| n-Hexane |

Computational Chemistry and Theoretical Modelling of Methyl 2 2,4 Dimethoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to understand the intrinsic properties of molecules. researchgate.net These calculations, often employing methods like Density Functional Theory (DFT), allow for the precise determination of a molecule's optimized geometry, electronic structure, and various spectroscopic properties. researchgate.net For complex organic molecules such as Methyl 2-(2,4-dimethoxyphenyl)acetate, DFT methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. dntb.gov.uaresearchgate.net

Electronic structure computations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. Using DFT, the electronic ground state of this compound can be calculated, yielding key geometrical parameters like bond lengths and angles. researchgate.net For instance, in a study of a structurally similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), DFT calculations using the B3LYP/6-311++G(d,p) basis set determined the self-consistent field (SCF) energy to be -1107.69 atomic units and a dipole moment of 4.05 Debye. dntb.gov.ua Such calculations predict that the benzene (B151609) ring moiety is planar, while other parts of the molecule may be non-planar. dntb.gov.ua These foundational computations are the starting point for more advanced theoretical analyses. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions, facilitating charge transfer within the molecule. dntb.gov.ua Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net For related dimethoxyphenyl derivatives, the HOMO-LUMO gap has been calculated to be around 4.25 eV, indicating a potential for charge transfer phenomena within the molecule. dntb.gov.ua

Table 1: Representative FMO Properties of a Related Dimethoxyphenyl Compound (EDMT) Calculated using DFT/B3LYP/6-311++G(d,p) method.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.73 |

| Energy Gap (ΔE) | 4.25 |

Data sourced from a study on Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for illustrative purposes. dntb.gov.ua

Molecular Electrostatic Potential (MESP) is a powerful tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential. researchgate.net These maps are color-coded: red areas indicate negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show significant negative potential around the oxygen atoms of the methoxy (B1213986) and ester functional groups, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. nih.gov The topography of the MESP, including the location of potential minima and maxima, provides a quantitative measure of electronic effects and can be correlated with experimental reactivity parameters. rsc.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.ua This technique calculates the energies of electronic transitions from the ground state to various excited states. nih.gov By simulating the spectrum, researchers can predict the maximum absorption wavelengths (λmax) and compare them with experimental data to validate the computational model. dntb.gov.ua

The choice of solvent is crucial as it can influence the electronic transitions; this is often accounted for in calculations using models like the Polarizable Continuum Model (PCM). nih.gov For a related dimethoxyphenyl compound, TD-DFT calculations were performed in DMSO solvent to predict electronic excitations. dntb.gov.ua Such simulations for this compound would help identify the specific molecular orbitals involved in its UV-Vis absorption bands.

In a molecule like this compound, the oxygen atoms are expected to carry a significant negative charge, while the carbonyl carbon of the ester group and certain hydrogen atoms would be more positive. dntb.gov.uaresearchgate.net It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

Table 2: Representative Mulliken Atomic Charges of a Related Dimethoxyphenyl Compound (EDMT) Calculated using DFT/B3LYP/6-311++G(d,p) method.

| Atom | Charge (e) |

|---|---|

| C8 | 0.291 |

| C13 | 0.380 |

| O27 | -0.490 |

| O29 | -0.470 |

Atom numbering and data sourced from a study on Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate for illustrative purposes. dntb.gov.uaresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (small molecule) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanisms that underlie a compound's activity. researchgate.netjspae.com

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. jspae.com A more negative score typically indicates a stronger and more favorable binding interaction. nih.gov

For a compound like this compound, or its related phenylacetic acid derivatives, molecular docking could be used to explore interactions with various enzymes or receptors. researchgate.netjspae.com For example, studies on phenylacetic acid derivatives have shown potential inhibitory interactions with targets like Pim kinase and urease enzymes. researchgate.netjspae.com The analysis of these docked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site, providing a rationale for its potential biological effects. jspae.com

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new compounds and optimizing lead structures in drug discovery. nih.gov For this compound, a QSAR study would involve the generation of a dataset of structurally related compounds with known biological activities against a specific target. The development of a robust QSAR model follows several key steps: data set preparation, calculation of molecular descriptors, feature selection, model building, and validation. mdpi.com

Research Findings:

While no specific QSAR models for this compound have been published, studies on analogous compounds, such as phenoxyacetate (B1228835) derivatives and molecules containing the dimethoxyphenyl moiety, provide a framework for a hypothetical QSAR analysis. semanticscholar.orgresearchgate.net For instance, a QSAR study on a series of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives utilized 3D-QSAR methods like the k-Nearest Neighbor (kNN) approach to correlate physicochemical properties with biological activity. Similarly, research on phenoxyacetamide derivatives as Monoamine Oxidase (MAO) inhibitors has shown the importance of descriptors like molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and beta polarizability in determining inhibitory activity. semanticscholar.org

A hypothetical QSAR model for a series of analogs of this compound would likely involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., Wiener index, Kier & Hall connectivity indices), geometrical (e.g., molecular surface area, volume), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

The following interactive data table showcases a selection of descriptors that would be relevant in a QSAR study of this compound and its hypothetical analogs. The values for this compound are calculated from its known structure, while the data for the analogs are hypothetical examples to illustrate the dataset.

The resulting QSAR equation would provide a mathematical model to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. mdpi.com

In Silico Screening for Potential Biological Activities

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biointerfaceresearch.comnih.gov This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov For this compound, in silico screening can be employed to predict its potential biological activities against a wide range of therapeutic targets.

Research Findings:

While direct in silico screening results for this compound are not extensively documented, studies on compounds with similar structural motifs, such as the dimethoxy-phenyl group, have shown success in identifying potential biological activities. nih.govnih.gov For example, a virtual screening protocol was developed to identify small molecule inhibitors of the tubulin-microtubule system, a key target in cancer therapy. nih.gov This study identified several compounds containing dimethoxy-phenyl groups as potential inhibitors. nih.gov

A typical in silico screening workflow for this compound would involve docking the molecule into the binding sites of various protein targets. The docking process predicts the preferred orientation of the molecule when bound to the target and estimates the binding affinity, often expressed as a docking score. biointerfaceresearch.com Targets for screening could include enzymes involved in cancer (e.g., kinases, tubulin), infectious diseases (e.g., viral proteases, bacterial enzymes), and neurological disorders (e.g., acetylcholinesterase, monoamine oxidase).

The following interactive data table presents hypothetical in silico screening results for this compound against a panel of selected biological targets. The docking scores are illustrative and represent the predicted binding affinity, where a more negative score indicates a stronger predicted interaction.

The promising hits from such a virtual screen would then be prioritized for experimental validation through in vitro biological assays.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates its shape and, consequently, its ability to interact with biological targets. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its flexibility and dynamic behavior. mdpi.com

Research Findings:

Specific conformational analysis and molecular dynamics simulation data for this compound are limited. However, a study on the closely related compound, diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, provides valuable insights into the likely conformational preferences. nih.gov In this study, X-ray crystallography revealed that the acetate (B1210297) moiety is nearly planar and forms a significant dihedral angle with respect to the dimethoxy-phenyl ring. nih.gov For diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, this dihedral angle was found to be 83.7(1)°. nih.gov It is expected that this compound would also exhibit a non-planar conformation with a distinct angle between the phenyl ring and the acetate group.

A molecular dynamics simulation of this compound in a solvent, such as water, would reveal the fluctuations in its dihedral angles, the stability of different conformers, and its interactions with the surrounding solvent molecules. The simulation would track the trajectory of each atom over time, governed by a force field that describes the potential energy of the system. chemrxiv.org

The following interactive data table summarizes key conformational parameters that would be investigated in a computational study of this compound, with expected values based on related structures and general principles of conformational analysis of phenylacetates. unife.itwikipedia.org

The insights gained from conformational analysis and MD simulations are critical for understanding how this compound might fit into the binding pocket of a receptor and for refining the results of docking studies.

Biological Activity and Pharmacological Research of Methyl 2 2,4 Dimethoxyphenyl Acetate Derivatives

Enzyme Inhibition Mechanisms

The ability of methyl 2-(2,4-dimethoxyphenyl)acetate derivatives to inhibit specific enzymes is a significant aspect of their pharmacological profile. Research has explored their effects on several key enzymes involved in physiological and pathological processes.

Certain derivatives of this compound have been investigated as antagonists of corticotropin-releasing factor (CRF) receptors, which are implicated in stress-related disorders. For instance, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their ability to inhibit CRF receptors. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that the nature of the substituent on the phenyl ring at the N-3 position significantly influences their inhibitory activity. nih.gov

Specifically, derivatives bearing a 2,4-dichlorophenyl or a 4-methoxy-2-methylphenyl group at the N-3 position demonstrated superior inhibitory effects compared to those with 2,4-dimethylphenyl or 2-bromo-4-isopropylphenyl groups. nih.gov Receptor binding studies have shown that some of these synthesized compounds exhibit a high binding affinity for CRF receptors, with one compound showing a 2.5-fold higher affinity than the established antagonist, antalarmin. nih.gov

Table 1: Inhibitory Effects of Substituted Phenyl Groups on CRF Receptors

| Substituent Group at N-3 Position | Relative Inhibitory Effect | Reference |

|---|---|---|

| 2,4-Dichlorophenyl | High | nih.gov |

| 4-Methoxy-2-methylphenyl | High | nih.gov |

| 2,4-Dimethylphenyl | Lower | nih.gov |

| 2-Bromo-4-isopropylphenyl | Lower | nih.gov |

The modulation of mitochondrial respiration in the brain is a critical area of neuropharmacological research. While direct studies on the metabolites of this compound are limited, research on structurally related compounds provides insights into potential mechanisms. For example, the organochlorine insecticide methoxychlor (B150320) has been shown to inhibit mitochondrial respiration in the brain, leading to an increase in the production of reactive oxygen species (ROS). researchgate.net Similarly, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) inhibits mitochondrial respiration in the mouse brain, a process that can be prevented by pretreatment with pargyline. nih.gov

Conversely, some compounds enhance mitochondrial function, which is considered a neuroprotective mechanism. caldic.com For instance, the carotenoid lutein (B1675518) has been found to increase mitochondrial respiration and capacity. nih.gov These studies highlight the potential for chemical compounds to either impair or enhance mitochondrial activity, a key consideration for the metabolites of this compound.

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of drug discovery. ed.ac.uksymansis.com Kinase inhibitors can be classified based on their mechanism of action, with many competing with ATP for binding to the enzyme's active site. mdpi.comnih.gov

While specific studies on the kinase inhibition potential of this compound derivatives are not extensively documented in the provided context, the broader field of kinase inhibitor research is vast. Numerous natural and synthetic compounds have been identified as potent kinase inhibitors. nih.govnih.gov For instance, various compounds have been profiled for their specificity against a wide range of kinases, aiding in the identification of selective inhibitors for specific therapeutic targets. symansis.comotavachemicals.com The structural features of this compound could serve as a scaffold for the design of new kinase inhibitors.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest for the treatment of hyperpigmentation disorders. nih.govsemanticscholar.org Several derivatives of aromatic compounds, including those related to this compound, have been evaluated for their tyrosinase inhibitory activity.

For example, derivatives of cinnamic acid have been synthesized and tested, with some showing potent inhibition of tyrosinase. researchgate.net The presence of hydroxyl groups on the phenyl ring is often crucial for activity. One study found that a chalcone (B49325) derivative with a 2,4-dihydroxy functional group was a particularly effective tyrosinase inhibitor, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.gov Another potent tyrosinase inhibitor, 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, was found to be 22 times more potent than kojic acid in inhibiting murine tyrosinase. nih.gov The inhibitory mechanism is often competitive, suggesting that these compounds bind to the active site of the enzyme. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | Mushroom Tyrosinase | 0.000059 | nih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | Mushroom Tyrosinase | 0.0021 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.7 | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | Mushroom Tyrosinase (monophenolase) | 0.013 | nih.gov |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) | Mushroom Tyrosinase (diphenolase) | 0.93 | nih.gov |

| 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane (UP302) | Murine Tyrosinase | 12 | nih.gov |

| Kojic Acid (Reference) | Murine Tyrosinase | 273 | nih.gov |

Receptor Binding Affinity and Modulation Studies

The interaction of this compound derivatives with various receptors is a key determinant of their pharmacological effects. Studies on related phenethylamine (B48288) derivatives have provided valuable insights into their receptor binding profiles, particularly at serotonin (B10506) receptors.

For instance, 2,5-dimethoxy-4-alkyloxy substituted phenethylamine derivatives have shown a binding preference for the 5-HT2A receptor over the 5-HT2C receptor and also bind to the 5-HT1A receptor. frontiersin.org The affinity of these compounds can be quite high, with some derivatives exhibiting Ki values in the low nanomolar range for the 5-HT2A receptor. frontiersin.org The introduction of an α-methyl group appears to have a minor role in 5-HT2A interactions for some of the tested compounds. frontiersin.org

In the context of other receptor systems, ligands for the σ2 receptor have been screened, with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives showing high affinity and selectivity. upenn.edu Furthermore, novel biased agonists for the μ-opioid receptor have been synthesized and evaluated, demonstrating the potential for developing ligands with specific signaling properties. mdpi.com Studies on NMDA receptor antagonists have also been conducted, with some compounds showing high selectivity for the ion-channel site of the receptor. nih.gov

Table 3: Receptor Binding Affinities of Selected Phenethylamine Derivatives

| Compound Family | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2C-O Derivatives | 5-HT1A | 2700–5500 nM (Low) | frontiersin.org |

| 2C-O-27 (12) | 5-HT2A | 8.1 nM (High) | frontiersin.org |

| Amphetamine | 5-HT1A | 6700 nM (Low) | frontiersin.org |

| (±)-7 (σ2 Ligand) | σ1 | 48.4 ± 7.7 nM | upenn.edu |

| (±)-7 (σ2 Ligand) | σ2 | 0.59 ± 0.02 nM | upenn.edu |

Anti-inflammatory Pathways and Mechanisms

Derivatives of this compound and related phenolic compounds have demonstrated significant anti-inflammatory properties through various mechanisms. nih.govnih.gov These often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

One of the primary mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. mdpi.comnih.gov For example, madecassic acid has been shown to inhibit the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 by down-regulating NF-κB activation. researchgate.net Similarly, 2-methoxy-4-vinylphenol (B128420) reduces the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) and is believed to exert its anti-inflammatory effects through the Nrf2/HO-1 pathway. nih.gov

Phytochemicals, including various phenolic acids, have been extensively studied for their anti-inflammatory effects. mdpi.commdpi.com These compounds can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The anti-inflammatory activity of newly synthesized carboxamide and thioamide derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone has been demonstrated in a carrageenan-induced footpad edema model, with some compounds showing more potent activity than standard drugs. nih.gov

Table 4: Anti-inflammatory Mechanisms of Selected Compounds

| Compound/Derivative Class | Mechanism of Action | Key Mediators/Pathways Affected | Reference(s) |

|---|---|---|---|

| Madecassic Acid | Down-regulation of NF-κB activation | iNOS, COX-2, TNF-α, IL-1β, IL-6 | researchgate.net |

| 2-Methoxy-4-vinylphenol | Activation of Nrf2/HO-1 pathway | NO, iNOS | nih.gov |

| (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives | Inhibition of edema | - | nih.gov |

| Phenolic Acids | Modulation of inflammatory cytokines | NF-κB, TNF-α, IL-6 | mdpi.commdpi.com |

| Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives | General anti-inflammatory activity | - | nih.gov |

Antimicrobial Efficacy and Mechanisms

The structural framework provided by the 2,4-dimethoxyphenyl group has been utilized in the development of new antimicrobial agents. Research has shown that derivatives incorporating this moiety exhibit a range of activities against bacterial and fungal pathogens, including strains that have developed resistance to existing drugs.

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Derivatives featuring the 2,4-dimethoxyphenyl group have demonstrated notable antibacterial efficacy. For instance, benzo[b]furan derivatives where R is a 2,4-dimethoxy phenyl group have shown excellent activity against microbial species. researchgate.net Similarly, chalcones synthesized from precursors like 1-(2,4-dimethoxyphenyl) ethanone (B97240) have been found to possess bacteriostatic activity against both Gram-positive and Gram-negative bacteria. researchgate.net One such derivative, 2′,4′-dimethoxychalcone (DTC), exhibited inhibitory effects against Staphylococcus aureus and Proteus vulgaris. researchgate.net

The scope of antibacterial action extends to challenging resistant strains. Studies on various heterocyclic compounds, such as 1,3,4-thiadiazoles and biphenyl (B1667301) derivatives, have highlighted their potential. nih.govnih.gov For example, certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf), with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Furthermore, some thiadiazole derivatives have shown significant activity against Escherichia coli. scispace.com The antibacterial effect of these compounds is often attributed to the nature and position of substituents on the aromatic rings. nih.govscispace.com

| Compound Class | Specific Derivative Example | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Benzo[b]furan | Derivative with 2,4-dimethoxy phenyl group | E. coli, S. aureus, P. aeruginosa | Excellent Activity (qualitative) | researchgate.net |

| Chalcone | 2',4'-Dimethoxychalcone (DTC) | S. aureus, P. vulgaris | Inhibitory (qualitative) | researchgate.net |

| Biphenyl | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | MRSA | 3.13 | nih.gov |

| Biphenyl | 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | MREf | 6.25 | nih.gov |

| 1,3,4-Thiadiazole (B1197879) | Derivatives with OCH3 at 3,4 position | E. coli | Significant Activity (qualitative) | scispace.com |

Antifungal Properties

The antifungal potential of derivatives containing the dimethoxyphenyl structure is also an active area of research. mdpi.comnih.gov Chalcones, in particular, have been a focus. For example, 2′,4′-dimethoxychalcone (DTC) has demonstrated fungistatic activity against Candida albicans. researchgate.net The introduction of a 2,4-dimethoxyphenyl group into various molecular scaffolds has been explored to enhance antifungal efficacy.

Research into 1,2,4-oxadiazole (B8745197) and 1,3,4-thiadiazole derivatives has yielded compounds with significant antifungal properties. nih.govfrontiersin.org Certain 1,3,4-thiadiazole derivatives showed notable activity against Aspergillus niger and Candida albicans. scispace.com In another study, 5-arylfuran-2-carboxamide derivatives were designed as antifungal agents, with some compounds showing potent fungistatic and fungicidal effects against C. glabrata and C. parapsilosis. mdpi.com The mechanism for some of these derivatives is thought to involve the disruption of the fungal cell membrane's structural organization. mdpi.com

| Compound Class | Specific Derivative Example | Fungal Strain | Activity (MIC in mg/mL) | Source |

|---|---|---|---|---|

| Chalcone | 2',4'-Dimethoxychalcone (DTC) | C. albicans | Bacteriostatic (qualitative) | researchgate.net |

| 1,3,4-Thiadiazole | Derivatives with OCH3 at 3,4 position | A. niger, C. albicans | Significant Activity (qualitative) | scispace.com |

| 5-Arylfuran-2-carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata | 0.062–0.125 | mdpi.com |

| 5-Arylfuran-2-carboxamide | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. parapsilosis | 0.125–0.250 | mdpi.com |

Antiviral Investigations

Investigations into the antiviral properties of 2,4-dimethoxyphenyl derivatives are an emerging field. Chalcones containing a 2-hydroxy-4,6-dimethoxybenzene moiety have been evaluated for their antiviral effects. nih.gov One such synthetic analog, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap), was found to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in cell cultures in a dose-dependent manner. nih.gov

Other research has focused on different heterocyclic structures. For instance, chalcone derivatives containing a 1,2,4-oxadiazole moiety have been synthesized and assessed for their protective activity against plant viruses like Tobacco Mosaic Virus (TMV). frontiersin.org While direct studies on this compound derivatives against human viruses are not extensively documented in the provided results, the activity of related structures suggests a potential avenue for future research. frontiersin.orgnih.govnih.gov

Anticancer and Antiproliferative Activity

The 2,4-dimethoxyphenyl scaffold is a key feature in many compounds investigated for their ability to inhibit cancer cell growth. These derivatives have shown promise against a variety of cancer cell lines, acting through diverse mechanisms to halt proliferation and induce cell death.

Inhibition of Cancer Cell Growth and Proliferation